hept-2-en-4-ol

描述

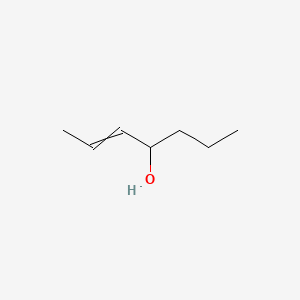

Structure

2D Structure

3D Structure

属性

IUPAC Name |

hept-2-en-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODCYMXUZOEOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Broader Context and Significance

To fully appreciate the scientific interest in hept-2-en-4-ol, it is essential to first understand the roles of allylic alcohols and chiral secondary alcohols in the grander scheme of chemical synthesis.

Allylic alcohols are organic compounds that feature a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon double bond. This structural arrangement imparts a unique reactivity profile that has been extensively exploited by synthetic chemists. The hydroxyl group can direct a variety of stereoselective reactions on the neighboring double bond, such as epoxidations and dihydroxylations. Furthermore, the allylic system can undergo a range of transformations, including rearrangements, substitutions, and oxidations, making these compounds versatile intermediates in the synthesis of complex natural products and pharmaceuticals. researchgate.net

The strategic importance of allylic alcohols is underscored by the development of numerous synthetic methods for their preparation, ranging from the reduction of α,β-unsaturated carbonyl compounds to the enantioselective addition of organometallic reagents to aldehydes. organic-chemistry.org The ability to control the stereochemistry of these reactions is a central theme in modern organic synthesis, as the three-dimensional arrangement of atoms in a molecule is critical to its biological activity.

The presence of a stereocenter, or chiral center, in a molecule gives rise to enantiomers—non-superimposable mirror images that can exhibit profoundly different biological effects. Chiral secondary alcohols, such as this compound, are particularly valuable building blocks in asymmetric synthesis because the hydroxyl group can be readily transformed into other functional groups with high stereochemical fidelity. researchgate.netnih.gov

The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, has driven the development of sophisticated methods for the synthesis of chiral alcohols. These methods include catalytic asymmetric hydrogenation of ketones, enzymatic resolutions, and the use of chiral catalysts to control the stereochemical outcome of reactions. mdpi.comnih.gov The development of new catalysts and synthetic routes that provide access to a wide array of chiral secondary alcohols in high enantiomeric purity remains an active and competitive area of research. researchgate.net

Table 1: Physical and Chemical Properties of this compound Isomers

| Property | (4R)-hept-2-en-4-ol | (E)-hept-4-en-2-ol |

| Molecular Formula | C₇H₁₄O | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol | 114.19 g/mol |

| IUPAC Name | (4R)-hept-2-en-4-ol | (E)-hept-4-en-2-ol |

| CAS Number | 821785-01-7 | 58927-81-4 |

| Computed XLogP3 | 1.7 | 1.7 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Rotatable Bond Count | 3 | 3 |

| Exact Mass | 114.104465066 Da | 114.104465066 Da |

| Data sourced from PubChem CID 71419772 and 5352825. |

While dedicated research focusing solely on this compound is not extensively documented in publicly available literature, the current research landscape for analogous C7 chiral allylic alcohols provides a clear indication of its potential significance and the direction of future investigations. The synthesis of such compounds is a key area of focus, with an emphasis on achieving high levels of stereocontrol.

Detailed Research Findings:

Recent advancements in asymmetric catalysis offer promising avenues for the enantioselective synthesis of this compound. For instance, the catalytic asymmetric vinylation of butanal using a chiral catalyst could, in principle, yield enantiomerically enriched this compound. While studies on the direct vinylation of aldehydes with vinyl Grignard reagents have shown challenges in achieving high enantioselectivity, ongoing research into new chiral ligands and catalyst systems continues to push the boundaries of what is possible. nih.govresearchgate.net

Furthermore, the kinetic resolution of racemic secondary alcohols is a powerful technique for obtaining enantiomerically pure compounds. mdpi.com This approach, which often employs enzymes or chiral catalysts to selectively react with one enantiomer of a racemic mixture, could be readily applied to a racemic mixture of this compound to isolate one enantiomer in high purity. The development of more efficient and selective catalysts for kinetic resolution is an active area of research with direct applicability to the preparation of chiral this compound.

Emerging Trends:

An emerging trend in organic synthesis is the use of chiral building blocks derived from the "chiral pool"—readily available, inexpensive, and enantiomerically pure natural products. While this compound itself is not a primary member of the chiral pool, its synthesis from chiral precursors or its use as an intermediate in the synthesis of more complex natural products aligns with this sustainable approach to chemical synthesis. liverpool.ac.uk

The application of chiral secondary allylic alcohols as key intermediates in the total synthesis of natural products is a well-established and continuously evolving field. researchgate.netresearchgate.net The unique combination of a stereocenter and a reactive allylic alcohol moiety in this compound makes it a potentially valuable synthon for the construction of polyketide natural products and other complex molecular architectures. Future research will likely focus on demonstrating the utility of enantiomerically pure this compound in the stereoselective synthesis of biologically active molecules.

Stereochemical Aspects of Hept 2 En 4 Ol

Analysis of Stereoisomerism in Hept-2-en-4-ol

This compound can exist as multiple stereoisomers, arising from the combination of geometric isomerism at the alkene and enantiomerism at the chiral center.

E/Z Geometric Isomerism at the C2-C3 Alkene Moiety

The double bond between carbon atoms C2 and C3 allows for geometric isomerism. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on each carbon of the double bond are assigned priorities. If the higher-priority groups on each carbon are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning "together"). If the higher-priority groups are on opposite sides, the isomer is designated as (E) (from the German entgegen, meaning "opposite") qmul.ac.ukpressbooks.publibretexts.org.

(E)-hept-2-en-4-ol: In this isomer, the higher-priority groups attached to C2 and C3 are on opposite sides of the double bond. For example, PubChem identifies (E)-2-Hepten-4-ol with CAS number 4798-59-8 nih.gov.

(Z)-hept-2-en-4-ol: In this isomer, the higher-priority groups attached to C2 and C3 are on the same side of the double bond. PubChem lists (Z)-4-Hepten-2-ol (which is a positional isomer, but the search results also show (Z)-hept-2-en-4-ol with CAS 34146-55-9) nih.govnist.govthegoodscentscompany.com.

The distinction between E and Z isomers is crucial as they can exhibit different physical and chemical properties, including reactivity and biological activity pressbooks.pub.

Chiral Center at C4 and Associated Enantiomerism

This compound possesses a chiral center at the carbon atom C4, which is bonded to four different groups: a hydrogen atom, a hydroxyl group (-OH), an ethyl group (-CH₂CH₃), and a propenyl group (-CH=CHCH₃). The presence of this chiral center means that this compound can exist as a pair of enantiomers: (R) and (S) configurations. Enantiomers are stereoisomers that are non-superimposable mirror images of each other and are optically active qmul.ac.ukstackexchange.com.

(R)-hept-2-en-4-ol: This is the enantiomer with the (R) configuration at the C4 chiral center.

(S)-hept-2-en-4-ol: This is the enantiomer with the (S) configuration at the C4 chiral center.

When combined with the E/Z isomerism, this leads to a total of four possible stereoisomers: (2E, 4R), (2E, 4S), (2Z, 4R), and (2Z, 4S).

Diastereomeric Relationships and Their Implications for Synthesis and Characterization

The four stereoisomers of this compound exhibit diastereomeric relationships. Diastereomers are stereoisomers that are not mirror images of each other. This occurs when a molecule has multiple chiral centers, or when it has both a chiral center and geometric isomerism.

Specifically, for this compound:

The (2E)-isomer and its enantiomer (2E, 4S)-hept-2-en-4-ol are enantiomers.

The (2Z)-isomer and its enantiomer (2Z, 4S)-hept-2-en-4-ol are enantiomers.

The (2E, 4R)-isomer and the (2Z, 4R)-isomer are diastereomers.

The (2E, 4S)-isomer and the (2Z, 4S)-isomer are diastereomers.

The (2E, 4R)-isomer and the (2Z, 4S)-isomer are diastereomers.

The (2E, 4S)-isomer and the (2Z, 4R)-isomer are diastereomers.

These diastereomeric relationships are significant for both synthesis and characterization.

Synthesis: The synthesis of specific stereoisomers often requires stereoselective or stereospecific reactions. For example, enzymatic resolutions or asymmetric synthesis techniques can be employed to preferentially produce one enantiomer or diastereomer over others jst.go.jpmdpi.comresearchgate.net. The control over both the E/Z geometry of the double bond and the R/S configuration at the chiral center is a challenge in synthetic chemistry. Different synthetic routes may yield mixtures of isomers that require separation. For instance, while specific syntheses for particular stereoisomers are not detailed in the provided search results for this compound itself, related compounds like 4-methylheptan-3-ol have been synthesized with all four stereoisomers using multi-enzymatic approaches mdpi.comresearchgate.net.

Characterization: Diastereomers, by definition, have different physical and chemical properties. This difference can be exploited for their separation and identification using techniques such as chromatography (e.g., gas chromatography or high-performance liquid chromatography) and spectroscopy (e.g., Nuclear Magnetic Resonance - NMR). NMR spectroscopy is particularly powerful, as the different spatial arrangements of atoms in diastereomers can lead to distinct chemical shifts and coupling patterns rsc.orglibretexts.org. For example, Kovats retention indices can differ between isomers, aiding in their chromatographic separation and identification nih.govnih.gov. The distinction between E and Z isomers is often made through analysis of their ¹H NMR spectra, where the chemical shifts of vinylic protons and allylic protons can differ significantly amazonaws.com. Similarly, the absolute configuration (R or S) at a chiral center is typically determined using chiral shift reagents in NMR or by comparing experimental data to known standards or through X-ray crystallography of derivatives.

Data Table: Stereoisomers of this compound

| Stereoisomer Name | CAS Number (if available) | E/Z Configuration | Chirality at C4 | Relationship to (2E, 4R)-hept-2-en-4-ol |

| (2E, 4R)-hept-2-en-4-ol | (Potentially 74146-06-8) lookchem.com | E | R | Reference Isomer |

| (2E, 4S)-hept-2-en-4-ol | (Not explicitly found) | E | S | Enantiomer |

| (2Z, 4R)-hept-2-en-4-ol | (Potentially 34146-55-9) nist.govthegoodscentscompany.com | Z | R | Diastereomer |

| (2Z, 4S)-hept-2-en-4-ol | (Potentially CID 25021730) nih.gov | Z | S | Diastereomer |

Compound Names List:

this compound

(E)-hept-2-en-4-ol

(Z)-hept-2-en-4-ol

(2E, 4R)-hept-2-en-4-ol

(2E, 4S)-hept-2-en-4-ol

(2Z, 4R)-hept-2-en-4-ol

(2Z, 4S)-hept-2-en-4-ol

4-Hepten-2-ol (Positional isomer, but often appears in searches related to stereochemistry)

(E)-4-Hepten-2-ol

(Z)-4-Hepten-2-ol

Advanced Synthetic Methodologies for Hept 2 En 4 Ol and Its Stereoisomers

Chemical Synthesis Strategies

The chemical synthesis of hept-2-en-4-ol can be approached through various methods that focus on the controlled formation of the carbon skeleton and the stereoselective introduction of the hydroxyl group.

Regioselective Construction of the this compound Carbon Skeleton

The fundamental challenge in constructing the carbon skeleton of this compound lies in the regioselective formation of the C-C bond that establishes the secondary allylic alcohol moiety. The target molecule is an α,β-unsaturated alcohol, which is commonly synthesized via the 1,2-addition of a nucleophile to an α,β-unsaturated aldehyde.

A primary and highly effective method involves the reaction of an organometallic reagent with an appropriate α,β-unsaturated aldehyde. Specifically, the reaction of a propyl-based organometallic compound with crotonaldehyde (B89634) (but-2-enal) provides a direct route to the desired carbon skeleton. Grignard reagents (propylmagnesium halides) and organolithium reagents (propyllithium) are excellent nucleophiles for this transformation. rsc.orgnih.gov These reagents preferentially attack the electrophilic carbonyl carbon in a 1,2-addition fashion, leading to the formation of the allylic alcohol upon aqueous workup. nih.gov

The regioselectivity of this addition is a critical aspect. In α,β-unsaturated carbonyls, two electrophilic sites exist: the carbonyl carbon (C1) and the β-carbon (C3). While hard nucleophiles like Grignard and organolithium reagents predominantly yield the 1,2-addition product (the desired allylic alcohol), other reagents under different conditions might favor 1,4-conjugate addition, which would result in the formation of a saturated ketone after enolate quenching. researchgate.net The choice of reagent and reaction conditions is therefore paramount to ensure the regioselective formation of this compound.

| Organometallic Reagent | Aldehyde Substrate | Primary Product | Addition Type |

|---|---|---|---|

| Propylmagnesium Bromide | Crotonaldehyde | This compound | 1,2-Addition |

| Propyllithium | Crotonaldehyde | This compound | 1,2-Addition |

| Allylmagnesium Chloride | Butanal | 1-Hepten-4-ol (B1582827) | 1,2-Addition researchgate.net |

Stereoselective Approaches to Enantioenriched this compound

Producing enantiomerically pure or enriched this compound requires strategies that can control the three-dimensional arrangement at the C4 stereocenter.

The chiral pool refers to the collection of inexpensive, readily available, and enantiomerically pure natural products like amino acids, carbohydrates, and terpenes. nih.gov A synthetic strategy can be designed to convert these chiral starting materials into the target molecule, transferring the existing stereochemistry. For example, a plausible route to (R)- or (S)-hept-2-en-4-ol could begin with a chiral precursor such as (R)- or (S)-alanine or lactic acid. The synthesis would involve converting the starting material into a chiral aldehyde, which could then react with a suitable organometallic reagent, or transforming it into a chiral nucleophile for addition to crotonaldehyde. While this is a powerful general strategy for accessing chiral allylic alcohols, its application often involves multiple synthetic steps. researchgate.net

Asymmetric catalysis is a highly efficient method for preparing chiral compounds. This approach involves using a small amount of a chiral catalyst to steer a reaction towards the preferential formation of one enantiomer. For the synthesis of enantioenriched this compound, this would typically involve the asymmetric addition of a propyl nucleophile to crotonaldehyde.

One prominent example of this strategy is the asymmetric crotylboration and related allylboration reactions. nih.gov Although this specific reaction would generate a homoallylic alcohol, the underlying principle can be adapted. A catalytic asymmetric addition of a propylboronate or other propyl-organometallic reagent to crotonaldehyde could be facilitated by a chiral ligand complexed to a metal center (e.g., Ti, Zn, Cr) or by an organocatalyst. acs.org The chiral catalyst creates a transient diastereomeric complex with the reactants, lowering the activation energy for the pathway leading to one enantiomer over the other.

Diastereoselective methods are used when a new stereocenter is created in a molecule that already contains one or more stereocenters. For a molecule like this compound with a single stereocenter, this approach is most relevant in the context of reducing a prochiral ketone precursor that has a chiral auxiliary attached.

A more direct diastereoselective approach is the reduction of the corresponding prochiral ketone, hept-2-en-4-one. While a simple reduction with an achiral reagent like sodium borohydride (B1222165) would produce a racemic mixture of the alcohol, using a chiral reducing agent or a catalyst can induce facial selectivity. Reagents such as those used in Noyori asymmetric hydrogenation or Corey-Bakshi-Shibata (CBS) reduction can stereoselectively deliver a hydride to one face of the carbonyl group, yielding the alcohol with high enantiomeric excess. uvic.ca This method is particularly powerful for the asymmetric reduction of α,β-unsaturated ketones to furnish chiral allylic alcohols. researchgate.net

Chemoenzymatic and Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. Two primary biocatalytic strategies are applicable for producing enantioenriched this compound: the asymmetric reduction of a ketone precursor and the kinetic resolution of the racemic alcohol.

Asymmetric Reduction: Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that can catalyze the reduction of ketones to alcohols with exceptionally high enantioselectivity. nih.govmdpi.com The precursor, hept-2-en-4-one, can be reduced to either (R)- or (S)-hept-2-en-4-ol depending on the specific enzyme used. Many of these enzymes are commercially available or can be accessed through whole-cell biotransformations using microorganisms like Saccharomyces cerevisiae (baker's yeast) or engineered E. coli. researchgate.netresearchgate.net This method is highly efficient, often yielding products with very high enantiomeric excess (>99% ee).

Kinetic Resolution: An alternative approach is the kinetic resolution of racemic this compound. This technique relies on an enzyme, typically a lipase (B570770), that selectively reacts with one enantiomer of the racemic mixture faster than the other. nih.govresearchgate.net In a common procedure, the racemic alcohol is subjected to lipase-catalyzed acylation using an acyl donor like vinyl acetate (B1210297). mdpi.com For example, the lipase might selectively acylate the (R)-enantiomer to form (R)-hept-2-en-4-yl acetate, leaving the unreacted (S)-hept-2-en-4-ol behind. nih.govmdpi.com At approximately 50% conversion, both the remaining alcohol and the newly formed ester can be isolated in high enantiomeric purity.

| Method | Enzyme Class | Substrate | Product(s) | Key Advantage |

|---|---|---|---|---|

| Asymmetric Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Hept-2-en-4-one | (R)- or (S)-Hept-2-en-4-ol | Direct synthesis to a single enantiomer; high ee. nih.gov |

| Kinetic Resolution | Lipase | (rac)-Hept-2-en-4-ol | (S)-Hept-2-en-4-ol and (R)-Hept-2-en-4-yl acetate (example) | Access to both enantiomers (one as alcohol, one as ester). mdpi.com |

Enantioselective Kinetic Resolution via Enzymatic Transesterification

Enzymatic kinetic resolution (EKR) is a widely employed technique for separating racemic mixtures of chiral alcohols. wikipedia.org This method utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of the racemate at a much faster rate than the other. The process results in a mixture of an enantioenriched unreacted alcohol and an enantioenriched ester, which can then be separated. The choice of enzyme, acyl donor, and solvent are critical parameters that influence the reaction's efficiency and enantioselectivity. nih.gov

In the context of secondary allylic alcohols, lipases such as those from Candida antarctica (CAL-A and CAL-B), Pseudomonas fluorescens, and Pseudomonas cepacia have shown high efficacy. nih.govresearchgate.net Vinyl acetate is a common acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible. ethz.ch

However, the success of EKR is highly substrate-dependent. Research involving the lipase-catalyzed acylation of (±)-6-methylthis compound, a structurally similar allylic alcohol to this compound, demonstrated low enantioselectivities. This finding underscores the challenges in applying this methodology universally and highlights how subtle changes in substrate structure can significantly impact an enzyme's ability to discriminate between enantiomers.

Despite challenges with close analogs, the general applicability of EKR for other allylic alcohols is well-documented, achieving high enantiomeric excess (ee) for both the remaining alcohol and the newly formed ester.

| Substrate | Enzyme | Acyl Donor | Conversion (%) | Substrate ee (%) | Product ee (%) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|---|

| 4-Phenylbut-3-en-2-ol | P. fluorescens Lipase | Vinyl Acetate | 48 | 99.2 (R) | 99.6 | >200 |

| 4-Phenylbut-3-en-2-ol | Lipase PS (Burkholderia cepacia) | Vinyl Acetate | 52 | 97.7 (R) | 93.8 | >100 |

| 2-Phenylchroman-4-ol | Lipase AK (Pseudomonas fluorescens) | Vinyl Acetate | ~50 | >99 (eeS) | >99 (eeP) | >200 |

| (±)-8-amino-5,6,7,8-tetrahydroquinoline | PSL (Lipase from Pseudomonas cepacia) | Vinyl Acetate | 45 | 92 | >99 | - |

Data sourced from multiple studies to illustrate the effectiveness of enzymatic kinetic resolution on various substrates. wikipedia.orgresearchgate.netresearchgate.net

Biotransformations for Functional Group Interconversion

Biotransformations offer powerful tools for functional group interconversion (FGI), enabling the conversion of one functional group into another under mild and selective conditions. ub.edu For a molecule like this compound, this could involve targeting the hydroxyl group or the carbon-carbon double bond.

Enzymatic cascades have been designed for complex FGIs, such as the conversion of alcohols into amines. researchgate.net One sophisticated approach is the "hydrogen-borrowing" cascade, which can use a combination of alcohol dehydrogenases and amine dehydrogenases to convert a secondary alcohol into a secondary amine. researchgate.net This method proceeds by the initial oxidation of the alcohol to a ketone, followed by reductive amination to form the amine, all within a single pot.

Furthermore, cytochrome P450 monooxygenases are known to catalyze complex transformations, including the direct installation of an allylic alcohol moiety onto a saturated carbon backbone. nih.gov Such enzyme systems represent a biosynthetic pathway for forming the core structure of molecules like this compound and could be harnessed for synthetic purposes. nih.gov Another relevant biotransformation is the photoenzymatic decarboxylation of fatty acids to produce unsaturated alcohols, demonstrating the potential for creating these molecules from renewable feedstocks like castor oil through enzymatic cascades. rsc.org These advanced biocatalytic methods provide pathways to modify this compound or synthesize its analogs with high precision.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. This involves developing more sustainable catalysts and employing environmentally safer reaction conditions.

Development of Sustainable Catalytic Systems

A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones to minimize waste. Sustainable catalytic systems are characterized by high efficiency, selectivity, low toxicity, and reusability.

Biocatalysts: As discussed previously, enzymes (biocatalysts) are prime examples of sustainable catalysts. They operate under mild conditions (ambient temperature and pressure, neutral pH), are biodegradable, and derive from renewable resources. Lipases used in kinetic resolution are highly efficient and can often be immobilized and reused, reducing process costs and waste. rsc.org

Heterogeneous Metal Catalysts: In non-enzymatic approaches, there is a focus on replacing toxic catalysts with more benign alternatives. For instance, the industrial production of unsaturated alcohols has traditionally relied on zinc chromite catalysts, which pose significant environmental and health risks due to chromium's toxicity. unal.edu.co Modern research focuses on developing less toxic, highly selective heterogeneous catalysts. Bimetallic systems, such as Ruthenium-Tin (Ru-Sn) supported on alumina, have emerged as promising alternatives for the selective hydrogenation of fatty acid methyl esters to unsaturated alcohols under moderate conditions. unal.edu.co Similarly, copper-based catalysts are being explored for their high selectivity in hydrogenating C=O bonds while preserving C=C double bonds. researchgate.net These solid catalysts can be more easily separated from the reaction mixture and recycled compared to homogeneous catalysts.

| Catalyst Type | Examples | Sustainability Advantages | Limitations |

|---|---|---|---|

| Biocatalysts (Enzymes) | Lipases, Dehydrogenases | Renewable, biodegradable, high selectivity, mild conditions. | Substrate-specific, potential for low stability. |

| Sustainable Heterogeneous Catalysts | Ru-Sn/Al₂O₃, Cu-based catalysts | Lower toxicity than traditional catalysts (e.g., chromites), reusable, high selectivity. unal.edu.coresearchgate.net | May require higher temperatures/pressures than biocatalysis. |

| Traditional Homogeneous Catalysts | Zinc Chromite | Effective for selective hydrogenation. unal.edu.co | High toxicity (chromium), harsh reaction conditions, difficult to recycle. |

Implementation of Environmentally Benign Reaction Conditions and Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis, as solvents often constitute the largest mass component of a reaction. Green chemistry encourages the reduction or replacement of volatile organic compounds (VOCs) with safer alternatives. nih.gov

Green Solvents: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. wikipedia.org Recent developments have shown that direct nucleophilic substitution reactions on alcohols can be performed in pure water using surfactant-type Brønsted acid catalysts, which can form micelles that act as microreactors. mdpi.com Other green solvents include alcohols (ethanol), supercritical fluids (like CO₂), and ionic liquids, each offering unique properties for different reaction types. rsc.orgwikipedia.org

Solvent-Free Conditions: The most sustainable approach is to eliminate the solvent entirely. Solvent-free, or neat, reactions reduce waste, simplify purification, and can sometimes lead to faster reaction rates. For example, the metal-mediated allylation of carbonyl compounds to produce homoallylic alcohols has been successfully performed under solvent-free conditions. rsc.org

By combining sustainable catalysts with benign solvents or solvent-free conditions, the synthesis of this compound can be aligned more closely with the principles of green and sustainable chemistry, minimizing waste and environmental harm.

| Solvent | Key Green Characteristics | Potential Applications in Alcohol Synthesis |

|---|---|---|

| Water | Non-toxic, non-flammable, renewable, abundant. wikipedia.org | Nucleophilic substitutions, enzymatic reactions. mdpi.com |

| Ethanol | Derived from renewable resources (biomass), biodegradable. | General solvent for organic reactions, extractions. |

| Supercritical CO₂ | Non-toxic, non-flammable, easily removed (as a gas). rsc.org | Extractions, reactions where reactants are soluble. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (lignocellulosic waste), lower peroxide formation than THF. wikipedia.org | Alternative to traditional ether solvents like THF or diethyl ether. nih.gov |

| Ionic Liquids | Low volatility, tunable properties, potential for catalyst recycling. rsc.org | Specialized reactions where their unique solvency is beneficial. |

Mechanistic Investigations of Hept 2 En 4 Ol Chemical Transformations

Elucidation of Reaction Pathways and Intermediate Species

The reactivity of hept-2-en-4-ol is dictated by its allylic alcohol structure. The double bond can undergo addition reactions, while the hydroxyl group can participate in oxidation, substitution, or act as an internal nucleophile.

Detailed mechanistic investigations specifically focusing on the oxidative transformations of this compound are not extensively detailed in the provided literature. However, general principles for allylic alcohols suggest that the hydroxyl group can be oxidized to a ketone, forming hept-2-en-4-one. This transformation typically proceeds via mechanisms involving metal-catalyzed oxidation (e.g., with chromium or ruthenium reagents) or other oxidizing agents, often involving a hydride abstraction or a concerted mechanism. The alkene moiety is also susceptible to oxidation, such as epoxidation or dihydroxylation, which would involve electrophilic attack on the π-system.

The reductive modification of the alkene moiety, most commonly through catalytic hydrogenation, has been investigated. For (E)-hept-2-en-4-ol, hydrogenation using palladium catalysts under a hydrogen atmosphere (e.g., Pd/C, 760 Torr) is a well-studied transformation. The mechanism involves the adsorption of both hydrogen and the alkene onto the palladium surface. This is followed by the stepwise addition of hydrogen atoms to the double bond, leading to the formation of the saturated alcohol, heptan-4-ol.

A key aspect of this process is the potential for in situ isomerization of the double bond under the reaction conditions before or during hydrogenation. This can influence the stereochemical outcome if chiral catalysts are employed or if the substrate itself is chiral. Solvent choice, such as methanol (B129727) or cyclohexane (B81311), has been shown to affect the rate constants and the extent of isomerization during the hydrogenation of (E)-hept-2-en-4-ol lookchem.com.

Table 1: Reductive Hydrogenation of (E)-Hept-2-en-4-ol

| Substrate | Catalyst | Conditions | Yield | Notes |

| (E)-Hept-2-en-4-ol | Palladium | H₂, 760 Torr, 20 °C, various solvents (e.g., MeOH, cyclohexane) | 71.0% | Mechanism and solvent effects on hydrogenation and isomerization studied |

The allylic positions in this compound (C3 and C5) are susceptible to substitution reactions. Allylic rearrangements, often referred to as SN2' reactions, can occur where a nucleophile attacks at the allylic carbon (C3 or C5) causing a shift of the double bond to the adjacent position. This process typically involves a delocalized allyl intermediate, which can lead to regiochemical mixtures. The hydroxyl group at C4 is also in an allylic position relative to the C2=C3 double bond, potentially influencing reactions at this site. While direct mechanistic studies on specific nucleophilic or electrophilic substitutions at the allylic positions of this compound are not detailed in the provided snippets, general principles suggest that transition metal catalysis, particularly palladium, can facilitate such transformations, often involving coordination to the alkene and subsequent nucleophilic attack or electrophilic activation wikipedia.orgrsc.org.

Control of Regioselectivity and Stereoselectivity in Functionalization Reactions

Controlling the regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of atoms in the product) is paramount in the synthesis of complex molecules. For this compound, this involves controlling reactions at the double bond, the hydroxyl group, and potentially the allylic carbons, while also managing the existing chirality at C4 and the E/Z isomerism of the double bond.

Studies on the related compound, hept-4-en-2-ol (B14010481), in palladium-catalyzed Heck arylations have provided significant insights. These investigations revealed that the (E)-isomer of hept-4-en-2-ol reacts faster than its (Z)-counterpart in competition experiments, indicating that the geometry of the double bond influences reaction kinetics pkusz.edu.cn. Furthermore, the use of chiral palladium catalysts, with specific ligand architectures, can induce high levels of enantioselectivity in the arylation products. For instance, enantiomeric ratios of 90:10 and 96:4 were reported for the reaction of (E)- and (Z)-hept-4-en-2-ol, respectively, demonstrating the ability of chiral ligands to control the stereochemical outcome of the reaction acs.org. The mechanism involves the chiral ligand dictating the facial selectivity of the alkene coordination to the palladium center and subsequent bond-forming steps. These principles are transferable to understanding and controlling the stereoselectivity in functionalizations of this compound.

Solvent effects also play a role in controlling selectivity during hydrogenation, as noted by the influence of methanol and cyclohexane on the hydrogenation and isomerization of (E)-hept-2-en-4-ol lookchem.com.

Analysis of Catalytic Cycles and Ligand Effects in Transformations

The chemical transformations of this compound are frequently mediated by transition metal catalysts, where the catalyst's electronic and steric properties, largely dictated by its ligands, are critical for activity and selectivity.

Hydrogenation: In the palladium-catalyzed hydrogenation of this compound, the catalytic cycle typically involves oxidative addition of H₂ to Pd(0), coordination of the alkene, migratory insertion into a Pd-H bond forming a Pd-alkyl intermediate, and reductive elimination of the saturated product, regenerating Pd(0) lookchem.com. The presence of specific ligands on palladium can influence the rate of these steps and potentially promote or suppress isomerization pathways.

General Catalysis: Broader studies on metal catalysis highlight the pervasive influence of ligands. For instance, in gold(I)-catalyzed reactions, bulky phosphine (B1218219) ligands can alter the mechanism (e.g., associative vs. dissociative) and enhance selectivity nih.govacs.org. Similarly, in palladium-catalyzed cyclocarbonylation, ligand choice (e.g., diphosphines) can dictate regioselectivity researchgate.net. These examples underscore the importance of ligand design in tailoring catalytic cycles for specific transformations of unsaturated alcohols like this compound.

Compound List:

this compound

(E)-Hept-2-en-4-ol

(Z)-Hept-2-en-4-ol

Heptan-4-ol

Hept-2-en-4-one

Pd(0) species

Pd(II) species

Pd-H species

Pd-alkyl intermediate

Pd-alkenyl intermediate

Aryl-Pd(II) complex

Chiral Palladium Catalyst

Sophisticated Analytical and Characterization Techniques for Hept 2 En 4 Ol

Chromatographic Separation and Purity Assessment

Chromatography is indispensable for separating hept-2-en-4-ol from reaction mixtures or natural extracts and for determining its purity. Given its structural features—a chiral center at the C-4 position and a carbon-carbon double bond (C-2/C-3)—methods capable of resolving both enantiomers and diastereomers are essential.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. rsc.org For chiral molecules like this compound, enantioselective HPLC is the method of choice for resolving its stereoisomers. The molecule exists as two pairs of enantiomers: (4R, 2E)-hept-2-en-4-ol and (4S, 2E)-hept-2-en-4-ol, as well as (4R, 2Z)-hept-2-en-4-ol and (4S, 2Z)-hept-2-en-4-ol.

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com CSPs are broadly categorized and include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), which are known for their broad applicability. rsc.orgsigmaaldrich.com

The process involves:

Column Selection : A column packed with a suitable CSP, such as Chiralpak® or Chiralcel®, is selected. The choice of CSP is critical and often determined empirically through screening. mdpi.commdpi.com

Mobile Phase Optimization : The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best resolution. sigmaaldrich.commdpi.com Factors such as the type of alcohol and its concentration can significantly impact enantioselectivity and retention times.

Detection : A UV detector is commonly used for detection, as the double bond in this compound provides sufficient chromophoric activity.

The resolution factor (Rs) is a critical parameter for quantifying the separation between two enantiomeric peaks. A baseline resolution (Rs ≥ 1.5) is typically desired for accurate quantification and preparative separation. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for this compound Resolution

| Parameter | Condition | Purpose |

| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Provides a chiral environment for differential interaction with enantiomers. |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Elutes the compounds; the ratio is optimized for selectivity and resolution. mdpi.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation; can be adjusted to improve resolution. sigmaaldrich.com |

| Temperature | 25°C (Ambient) | Temperature can affect the interactions and thus the separation. sigmaaldrich.com |

| Detection | UV at 210 nm | Monitors the eluting enantiomers based on their absorbance. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

This table presents hypothetical yet typical parameters for the chiral separation of an unsaturated alcohol like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds. organomation.com Given that this compound is a relatively volatile alcohol, GC-MS is ideally suited for its identification and quantification, especially in complex matrices like essential oils or flavor and fragrance mixtures. mdpi.comnih.gov

The GC separates volatile components based on their boiling points and interactions with the stationary phase of the capillary column. uab.edu As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and fragments them in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint" that can be used for identification by comparing it to spectral libraries, such as the NIST database. researchgate.net

For the analysis of alcohols, a polar stationary phase (e.g., DB-WAX or similar polyethylene (B3416737) glycol phases) is often preferred to achieve good peak shape and resolution. mdpi.com

Table 2: Typical GC-MS Operating Conditions for the Analysis of this compound

| Parameter | Condition | Rationale |

| GC System | Agilent 7890B or equivalent | Standard high-performance gas chromatograph. mdpi.com |

| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm film) | A polar column suitable for separating alcohols and other polar volatile compounds. mdpi.com |

| Carrier Gas | Helium at 1 mL/min | Inert gas to carry the sample through the column. mdpi.com |

| Oven Program | 40°C (5 min), then 5°C/min to 220°C (10 min) | A temperature gradient to separate compounds with a range of boiling points. mdpi.com |

| Injector Temp. | 250°C | Ensures rapid volatilization of the sample. |

| MS System | Quadrupole or Time-of-Flight (TOF) | Mass analyzer for separating ions based on their mass-to-charge ratio. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable fragmentation patterns. nih.gov |

| MS Scan Range | m/z 40-300 | Covers the expected mass range of the molecular ion and its fragments. |

This table provides representative parameters for a standard GC-MS analysis of volatile organic compounds.

Hyphenated Chromatographic Techniques (e.g., LC-GC)

Hyphenated techniques involve the coupling of two or more separation or detection methods to enhance analytical power. chemijournal.comnih.gov The combination of liquid chromatography and gas chromatography (LC-GC) is a sophisticated approach for analyzing complex samples. This technique leverages the high separation capacity of LC for initial fractionation with the high resolution of GC for subsequent detailed analysis.

In the context of this compound, LC-GC could be employed in several ways:

Fractionation of Stereoisomers : A chiral LC method could first separate the (E) and (Z) diastereomers. Each fraction could then be automatically transferred to a GC-MS system for purity confirmation and trace impurity analysis.

Matrix Simplification : For samples with a complex matrix, reversed-phase LC could be used as a clean-up step to isolate compounds of medium polarity, including this compound, before they are introduced into the GC for separation from other co-eluting volatiles.

The coupling of these two powerful chromatographic techniques provides a multi-dimensional separation that significantly increases peak capacity and the ability to analyze target compounds in challenging sample matrices. springernature.comresearchgate.net

Advanced Spectroscopic Structural Elucidation

Spectroscopic techniques are essential for unambiguously determining the molecular structure of a compound. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for establishing its structural connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. High-resolution ¹H and ¹³C NMR experiments are fundamental for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the different types of hydrogen atoms in the molecule and their relationships. For this compound, the key diagnostic signals would include:

Vinyl Protons : The protons on the double bond (H-2 and H-3) would appear as distinct multiplets in the alkene region (typically δ 5.0-6.5 ppm). The coupling constant (J-value) between these two protons is highly diagnostic of the double bond's stereochemistry. A large coupling constant (J ≈ 12-18 Hz) is characteristic of a trans (E) configuration, while a smaller coupling constant (J ≈ 7-12 Hz) indicates a cis (Z) configuration.

Carbinol Proton : The proton attached to the carbon bearing the hydroxyl group (H-4) would appear as a multiplet, with its chemical shift influenced by the neighboring protons.

Hydroxyl Proton : The -OH proton signal can appear over a wide chemical shift range and is often a broad singlet. Its presence can be confirmed by a D₂O exchange experiment, which causes the signal to disappear.

Alkyl Protons : The protons of the ethyl and propyl groups would appear in the upfield region (δ 0.8-2.5 ppm), with their multiplicity (singlet, doublet, triplet, etc.) determined by the number of adjacent protons according to the n+1 rule.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals would be expected. The chemical shifts provide information about the electronic environment of each carbon:

Alkene Carbons : The C-2 and C-3 carbons would resonate in the typical alkene region (δ 120-140 ppm).

Carbinol Carbon : The C-4 carbon, attached to the oxygen atom, would appear in the δ 65-75 ppm range.

Alkyl Carbons : The remaining saturated carbons of the ethyl and propyl chains would appear in the upfield region (δ 10-40 ppm).

By combining the information from both ¹H and ¹³C NMR, along with two-dimensional NMR experiments like COSY and HSQC, the complete structural connectivity and the E/Z stereochemistry of this compound can be definitively established.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for (E)-Hept-2-en-4-ol

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (CH₃) | ~1.0 | t | ~7.5 |

| H-2 | ~5.6 | dq | J(H2-H3) ≈ 15, J(H2-H1) ≈ 1.5 |

| H-3 | ~5.7 | dt | J(H3-H2) ≈ 15, J(H3-H4) ≈ 6.5 |

| H-4 (CHOH) | ~4.1 | q | ~6.5 |

| H-5 (CH₂) | ~1.5 | m | - |

| H-6 (CH₂) | ~1.4 | m | - |

| H-7 (CH₃) | ~0.9 | t | ~7.4 |

| OH | Variable | br s | - |

Note: These are predicted values based on standard NMR principles for a molecule with this structure. Actual experimental values may vary slightly based on solvent and other conditions.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted δ (ppm) |

| C-1 | ~18 |

| C-2 | ~129 |

| C-3 | ~135 |

| C-4 | ~72 |

| C-5 | ~30 |

| C-6 | ~19 |

| C-7 | ~14 |

Note: Predicted chemical shifts for a representative isomer.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the complex structure of organic molecules by resolving overlapping signals in 1D spectra and establishing correlations between different nuclei. youtube.comsdsu.edu For this compound, a combination of homonuclear and heteronuclear 2D NMR experiments is essential for complete proton (¹H) and carbon (¹³C) chemical shift assignments.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In the COSY spectrum of this compound, cross-peaks would confirm the connectivity of adjacent protons. For instance, the proton at the C4 position (H4) is expected to show correlations to the olefinic proton at C3 (H3) and the methylene (B1212753) protons at C5 (H5). Similarly, H3 would show a correlation to H2, and H2 would correlate with the methyl protons at C1 (H1). The methylene protons at C5 would show cross-peaks to the terminal methyl protons at C7 (H7).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹JCH coupling). columbia.edu This is invaluable for assigning the carbon skeleton by linking the previously identified proton spin systems from the COSY spectrum to their corresponding carbon atoms. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a small, flexible molecule like this compound, NOESY can provide insights into preferred solution-state conformations by revealing through-space correlations, for example, between protons on the propyl chain and the propenyl moiety if they fold into proximity.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for (E)-hept-2-en-4-ol.

Table 1: Predicted 1H and 13C NMR Data and 2D NMR Correlations for (E)-Hept-2-en-4-ol.

| Position | Predicted δ 13C (ppm) | Predicted δ 1H (ppm) | Key COSY Correlations (1H-1H) | Key HSQC Correlation (1H-13C) | Key HMBC Correlations (1H → 13C) |

|---|---|---|---|---|---|

| 1 | ~17.8 | ~1.70 (d) | H2 | C1 | C2, C3 |

| 2 | ~125.5 | ~5.60 (dq) | H1, H3 | C2 | C1, C3, C4 |

| 3 | ~135.2 | ~5.45 (dd) | H2, H4 | C3 | C1, C2, C4, C5 |

| 4 | ~72.5 | ~4.05 (m) | H3, H5, OH | C4 | C2, C3, C5, C6 |

| 5 | ~38.9 | ~1.45 (m) | H4, H6 | C5 | C3, C4, C6, C7 |

| 6 | ~18.7 | ~1.35 (m) | H5, H7 | C6 | C4, C5, C7 |

| 7 | ~14.1 | ~0.90 (t) | H6 | C7 | C5, C6 |

| OH | - | Variable | H4 | - | C3, C4, C5 |

Variable-Temperature NMR for Conformational Dynamics

Variable-temperature (VT) NMR spectroscopy is a technique used to study dynamic processes in molecules, such as conformational exchange. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which provide information about the thermodynamics and kinetics of these processes. ox.ac.uk

For a flexible acyclic molecule like this compound, rotation around the C3-C4 and C4-C5 single bonds leads to a variety of possible conformers. At room temperature, the rate of interconversion between these conformers is typically fast on the NMR timescale, resulting in a spectrum that shows a time-average of the chemical shifts and coupling constants of the individual conformers. auremn.org.br

As the temperature is lowered, the rate of this interconversion slows down. If the temperature is lowered sufficiently to a point known as the coalescence temperature, the single time-averaged peak for a given nucleus will broaden significantly. Below this temperature, in the slow-exchange regime, separate signals for each distinct conformer may be resolved. ox.ac.uk Analysis of these spectra can provide the relative populations of the conformers and the energy barriers to rotation. nih.govnih.gov For some chiral alcohols, distinct sets of NMR signals corresponding to different stable conformers can be observed even in solution at room temperature. nih.gov This VT-NMR data is crucial for a comprehensive conformational analysis, often complemented by quantum mechanical calculations to identify the most stable conformers and understand the interactions governing their stability. auremn.org.brresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FT-IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. specac.com

The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

Key expected absorption bands include:

O-H Stretch: A strong and broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group. specac.comorgchemboulder.comlibretexts.org The broadness of this peak is a hallmark of hydrogen bonding between alcohol molecules. libretexts.orglibretexts.org

C-O Stretch: A strong, sharp absorption in the 1050-1260 cm⁻¹ range corresponds to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol. orgchemboulder.com

=C-H Stretch: The stretching vibration of the sp²-hybridized carbons of the alkene will typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3010-3100 cm⁻¹ range.

C-H Stretch (sp³): Absorptions due to the stretching of C-H bonds on the sp³-hybridized carbons of the alkyl chain will be observed in the 2850-3000 cm⁻¹ region.

C=C Stretch: A medium-intensity absorption in the 1640-1680 cm⁻¹ region is indicative of the carbon-carbon double bond stretch. The exact position can give clues about the substitution pattern.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | Alcohol | 3200 - 3550 | Strong, Broad |

| =C-H Stretch | Alkene | 3010 - 3100 | Medium |

| C-H Stretch (sp3) | Alkyl | 2850 - 3000 | Strong |

| C=C Stretch | Alkene | 1640 - 1680 | Medium |

| C-O Stretch | Secondary Alcohol | ~1100 | Strong |

| =C-H Bend (out-of-plane) | Alkene (trans) | 960 - 980 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural analysis, a molecule is ionized, often leading to the formation of a molecular ion (M⁺•), whose m/z value confirms the molecular weight of the compound. chemguide.co.uk For this compound (C₇H₁₄O), the exact molecular weight is 114.1045 g/mol . nih.gov

The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.ukwikipedia.org The resulting fragmentation pattern in the mass spectrum provides a fingerprint that can be used to deduce the molecule's structure.

For this compound, two primary fragmentation pathways common to alcohols are expected:

Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom. wikipedia.orglibretexts.org For a secondary alcohol like this compound, this can occur on either side of the carbinol carbon (C4).

Cleavage of the C3-C4 bond would result in the loss of a propenyl radical, leading to a resonance-stabilized cation at m/z 73.

Cleavage of the C4-C5 bond would result in the loss of a propyl radical, yielding a fragment at m/z 71. The relative stability of the resulting carbocations and radicals influences the abundance of these fragment ions. pearson.com

Dehydration: Alcohols frequently undergo the elimination of a water molecule (loss of 18 Da) from the molecular ion, resulting in an alkene radical cation. libretexts.org For this compound, this would produce a fragment ion at m/z 96 ([M-18]⁺•).

Other significant fragmentation could involve allylic cleavage, which is favorable due to the stability of the resulting allylic cation.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 114 | [C7H14O]+• | Molecular Ion (M+•) |

| 99 | [M - CH3]+ | Loss of methyl radical |

| 96 | [M - H2O]+• | Dehydration (Loss of water) |

| 85 | [M - C2H5]+ | Loss of ethyl radical |

| 73 | [CH(OH)CH2CH2CH3]+ | α-cleavage (loss of C3H5•) |

| 71 | [CH=CH-CH(OH)]+ | α-cleavage (loss of C3H7•) |

| 55 | [C4H7]+ | Loss of propyl radical and water |

| 43 | [C3H7]+ | Propyl cation |

Vibrational Optical Activity (VOA) Spectroscopy

Vibrational Optical Activity (VOA) refers to spectroscopic techniques that are sensitive to the chirality of molecules. These methods measure the differential interaction of chiral molecules with left and right circularly polarized infrared radiation.

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region. It measures the difference in the absorption of left and right circularly polarized IR light during a vibrational transition. bruker.comwikipedia.org While the IR spectra of two enantiomers are identical, their VCD spectra are mirror images—equal in magnitude but opposite in sign. biotools.usresearchgate.net

This property makes VCD a powerful tool for determining the absolute configuration of chiral molecules in solution, including those that are difficult to crystallize for X-ray analysis. americanlaboratory.com The process involves comparing the experimentally measured VCD spectrum of a sample with a theoretically predicted spectrum for one of the enantiomers. americanlaboratory.com These theoretical spectra are generated using quantum chemical calculations, such as Density Functional Theory (DFT). americanlaboratory.com

For a specific enantiomer of this compound (e.g., (4R)-hept-2-en-4-ol), the following steps would be taken:

An experimental VCD spectrum of the purified enantiomer is recorded.

Computational methods are used to find the most stable conformers of the (4R)-enantiomer.

The VCD spectrum for each stable conformer is calculated and a Boltzmann-averaged spectrum is generated based on their relative energies.

If the sign and relative intensity of the major bands in the experimental spectrum match the calculated spectrum for the (4R)-enantiomer, the absolute configuration is confirmed as R. If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is S. biotools.usamericanlaboratory.com

The VCD signal is highly sensitive to the molecule's conformation, making it a nuanced probe of 3D molecular structure. gaussian.com

Vibrational Raman Optical Activity (VROA), often simply called Raman Optical Activity (ROA), is another VOA technique that provides stereochemical information. It measures the small difference in the intensity of Raman scattered light from a chiral molecule using right versus left circularly polarized incident light. wikipedia.org

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. This method can elucidate the three-dimensional structure of a molecule, providing definitive information on bond lengths, bond angles, and conformational geometry. For a compound like this compound, which contains a stereocenter at the C4 position and E/Z isomerism around the C2-C3 double bond, X-ray crystallography could, in principle, unambiguously establish its absolute and relative stereochemistry.

However, the application of X-ray crystallography is contingent upon the ability to grow a single, well-ordered crystal of the compound. This compound is a relatively small, flexible molecule with a low molecular weight and a hydroxyl group that can participate in hydrogen bonding. These characteristics can make crystallization challenging. Compounds of this nature often exist as liquids or low-melting solids at room temperature, and inducing them to form crystals suitable for diffraction analysis can be difficult.

A comprehensive search of crystallographic databases reveals that the crystal structure of this compound has not been reported to date. Consequently, there is no experimental data from X-ray crystallography available for its solid-state structure. The absence of such data is not unusual for a small, acyclic alcohol, as the focus of crystallographic studies is often on more complex molecules or materials where the solid-state packing imparts specific properties.

In cases where direct crystallization of a target molecule is problematic, a common strategy is to form a derivative. For an alcohol like this compound, this could involve esterification with a suitable carboxylic acid, such as a substituted benzoic acid. The resulting ester may have a higher propensity to crystallize due to increased molecular rigidity and more favorable intermolecular interactions. The crystal structure of the derivative can then be determined, which in turn provides the stereochemical information of the original alcohol. While this approach has been successfully applied to determine the absolute configuration of other chiral alcohols, it has not been reported for this compound.

Given the lack of experimental crystallographic data, any discussion of the solid-state structure of this compound remains speculative and would rely on computational modeling.

Computational Chemistry and Theoretical Modeling Studies of Hept 2 En 4 Ol

Quantum Chemical Calculations

Quantum chemical methods are essential for understanding molecular structure, electronic properties, and spectroscopic characteristics from a theoretical standpoint.

Density Functional Theory (DFT) and ab initio Methods for Molecular Geometry Optimization

Density Functional Theory (DFT) and ab initio methods are widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. These methods involve solving approximations of the Schrödinger equation to calculate the electronic structure and energy of a molecule. Studies on various organic molecules, such as triazole derivatives researchgate.net and platinum complexes rsc.org, have utilized DFT (e.g., B3LYP, PBE0) and ab initio methods for geometry optimization, comparing the results with experimental data like X-ray crystallography to validate their accuracy. However, specific DFT or ab initio studies focused on optimizing the molecular geometry of hept-2-en-4-ol were not identified in the provided literature.

Prediction of Vibrational Frequencies and Comparison with Experimental Data

The calculation of vibrational frequencies using methods like DFT allows for the prediction of infrared (IR) and Raman spectra. Comparing these theoretical spectra with experimentally obtained ones is a crucial step in confirming the identity and purity of a synthesized compound and validating its structure researchgate.netresearchgate.net. For instance, studies have reported good agreement between theoretical and experimental vibrational frequencies for various organic molecules researchgate.netresearchgate.net. However, specific reports detailing the prediction and experimental comparison of vibrational frequencies for this compound were not found in the searched literature.

Simulation of NMR Chemical Shifts for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure determination. Computational methods, particularly DFT, can simulate ¹H and ¹³C NMR chemical shifts, providing valuable data for validating proposed structures researchgate.net. Tools and methodologies for predicting NMR spectra exist and are used for structure elucidation nmrdb.orgprospre.canmrdb.org. While studies on other compounds have reported successful comparisons between simulated and experimental NMR chemical shifts researchgate.net, specific simulations for this compound were not found in the provided search results.

Analysis of Electronic Properties: Molecular Electrostatic Potentials and Frontier Molecular Orbitals

The analysis of electronic properties, such as Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs – HOMO and LUMO), offers insights into a molecule's reactivity, charge distribution, and interaction sites researchgate.netuni-muenchen.denumberanalytics.com. MEP maps visualize the electron density distribution, highlighting regions susceptible to electrophilic or nucleophilic attack, while FMOs are critical for understanding reaction mechanisms and electronic transitions numberanalytics.comwikipedia.orgresearchgate.netresearchgate.net. Studies on various heterocyclic compounds have calculated MEP and FMOs using DFT methods researchgate.netresearchgate.netresearchgate.net. However, specific computational analyses of the molecular electrostatic potential and frontier molecular orbitals for this compound were not identified in the reviewed literature.

Theoretical Studies of Nonlinear Optical Properties

Nonlinear Optical (NLO) properties describe how a material interacts with intense light, leading to phenomena like frequency doubling. Theoretical studies, often employing DFT, are used to predict and understand these properties by analyzing molecular hyperpolarizabilities researchgate.netresearchgate.netwikipedia.orgacs.orgrsc.orgresearchgate.net. For example, studies on azo dyes and other organic chromophores have investigated their NLO potential through computational modeling researchgate.netresearchgate.net. No specific theoretical studies on the nonlinear optical properties of this compound were found in the provided search results.

Conformational Analysis through Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the dynamic behavior of molecules over time, allowing for the exploration of conformational landscapes, protein-ligand interactions, and other dynamic processes mdpi.com. MD simulations can reveal the preferred spatial arrangements (conformations) of flexible molecules and their stability. While MD simulations are a powerful tool in computational chemistry for analyzing molecular dynamics and conformational changes, specific studies detailing the conformational analysis of this compound using MD were not found in the provided literature. Studies have employed MD for analyzing protein-ligand interactions mdpi.com and predicting properties of other organic molecules .

The computational investigation of chemical compounds is vital for a deep understanding of their properties and reactivity. While methodologies such as DFT, ab initio calculations, NMR simulations, and molecular dynamics are well-established in theoretical chemistry, the specific application of these techniques to this compound has not been extensively documented in the provided literature. Future computational studies could provide valuable insights into the molecular geometry, spectroscopic characteristics, electronic properties, and dynamic behavior of this compound.

Compound List:

this compound

Quantitative Structure-Property Relationship (QSPR) Methodologies for Mechanistic Insights

Quantitative Structure-Property Relationship (QSPR) studies represent a powerful computational approach that seeks to establish correlations between the chemical structure of molecules and their resulting physical, chemical, or biological properties. By identifying and quantifying these relationships, QSPR models can predict the properties of new or uncharacterized compounds, offering valuable mechanistic insights into how molecular architecture influences macroscopic behavior. For compounds like this compound, QSPR methodologies can elucidate the impact of its specific structural features—such as the double bond, the hydroxyl group, and the carbon chain length—on various properties.

QSPR models are typically developed by first calculating a set of molecular descriptors that numerically represent the molecule's structure. These descriptors can range from simple topological indices (e.g., connectivity indices, molecular weight) to more complex quantum chemical parameters or 3D structural features. The core of QSPR involves employing statistical techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, to build mathematical models that relate these descriptors to experimentally determined properties. The "mechanistic insights" arise from identifying which descriptors are most influential in predicting a given property, thereby highlighting the structural elements responsible for that property's manifestation. For instance, descriptors related to polarity, hydrogen bonding capability (due to the hydroxyl group), or the presence and position of the double bond could be found to significantly correlate with properties like solubility, boiling point, or reactivity.

While QSPR has been extensively applied to various classes of organic compounds, including alcohols, to predict properties such as boiling points, n-octanol–water partition coefficients (logP), and water solubility tsijournals.comkg.ac.rsmdpi.comresearchgate.net, specific QSPR studies focusing solely on This compound that provide detailed research findings or data tables were not identified in the available search results. The existing literature often discusses QSPR for broader categories of alcohols or related compounds, but direct, detailed QSPR analyses with specific predictive models and validated findings for this compound were not found. Consequently, it is not possible to present specific research findings or data tables for this compound within the scope of this section.

Synthesis and Characterization of Hept 2 En 4 Ol Derivatives and Analogues

Structural Modification Strategies Based on the Hept-2-en-4-ol Scaffold

Structural modifications are fundamental to exploring the chemical space around the this compound core. These strategies allow for the fine-tuning of steric and electronic properties, leading to the creation of novel compounds with diverse characteristics.

The position and geometry of the carbon-carbon double bond are critical structural features of this compound. Shifting the location of the alkene or altering its stereochemistry (E/Z configuration) results in constitutional and geometric isomers, respectively, each with unique chemical properties.

The synthesis of positional isomers often requires distinct synthetic approaches. For instance, 1-hepten-4-ol (B1582827) can be prepared via a Grignard reaction between n-butanal and allylmagnesium chloride. researchgate.net In contrast, isomers like hept-4-en-2-ol (B14010481) feature the double bond further down the carbon chain. nih.govnih.gov

The geometry of the double bond in this compound is also a key variable. The (E)-isomer, (2E)-hept-2-en-4-ol, is a commonly referenced form. However, the (Z)-isomer, such as in (Z,4S)-hept-2-en-4-ol, can also be synthesized, often through stereoselective methods to control the geometry of the newly formed double bond. nih.gov The sp2 hybridized carbons of the double bond result in a trigonal planar geometry, with bond angles around 120°. quizlet.com

| Compound Name | Molecular Formula | Alkene Position | Alkene Geometry |

| (2E)-hept-2-en-4-ol | C₇H₁₄O | C2-C3 | E (trans) |

| (Z,4S)-hept-2-en-4-ol | C₇H₁₄O | C2-C3 | Z (cis) |

| Hept-1-en-4-ol | C₇H₁₄O | C1-C2 | N/A |

| Hept-4-en-2-ol | C₇H₁₄O | C4-C5 | Not specified |

Modifying the carbon skeleton of this compound allows for the introduction of various functional groups and substituent patterns. The alkene functionality is a prime site for such modifications. For example, the double bond can undergo oxidation reactions, such as epoxidation. The reaction of 1-hepten-4-ol with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) yields 1,2-epoxy-4-heptanol. researchgate.net This epoxide is a versatile intermediate that can be further reacted to introduce new functional groups. For instance, it can be converted to 1,2-epithio-4-heptanol, which can then be reduced to yield 2-mercapto-4-heptanol. researchgate.net

Other alkene reactions can also be employed to diversify the carbon chain. Hydrohalogenation, the addition of H-X across the double bond, can introduce a halogen atom to the structure. wikipedia.org Ozonolysis provides a method for cleaving the double bond, leading to the formation of aldehydes or ketones, which can serve as handles for further synthetic transformations. wikipedia.org

The hydroxyl (-OH) group is a key functional handle for derivatization. Its reactivity allows for a wide range of chemical transformations, including esterification, etherification, and oxidation. researchgate.net These modifications can significantly alter the polarity, reactivity, and bulk of the parent molecule.

Acetylation, a common form of esterification, can be achieved using reagents like acetic anhydride. nih.gov This reaction converts the alcohol into an acetate (B1210297) ester, which can be useful for protecting the hydroxyl group during subsequent synthetic steps or for modifying the compound's biological activity. The formation of benzyl (B1604629) ethers, by reacting the alcohol with benzyl chloride in the presence of a base like sodium hydride (NaH), is another common strategy to protect the hydroxyl group. researchgate.net

A summary of common derivatization reactions for hydroxyl groups is presented below.

| Reaction Type | Reagent Class | Resulting Functional Group |

| Esterification | Acyl chlorides, Anhydrides | Ester |

| Etherification | Alkyl halides | Ether |

| Sulfonation | Sulfonyl chlorides | Sulfonate Ester |

| Isocyanate Addition | Isocyanates | Carbamate |

These derivatization techniques are crucial for creating a library of compounds based on the this compound scaffold, enabling systematic studies of structure-activity relationships. researchgate.net

Synthesis of Chiral Analogues for Stereochemical Investigations

This compound contains a stereocenter at the C4 position, meaning it can exist as two enantiomers (R and S). The synthesis of enantiomerically pure or enriched analogues is crucial for investigating the role of stereochemistry in various applications. The use of building blocks from the "chiral pool"—abundant, inexpensive chiral molecules from nature—is a common strategy in the synthesis of complex chiral molecules. nih.gov

Asymmetric synthesis provides a direct route to specific stereoisomers. Catalytic asymmetric reactions, such as the carbonyl-ene reactions, can produce cyclic homoallylic alcohols with high enantioselectivity. acs.orgacs.org These reactions utilize chiral catalysts, often based on Lewis acids or Brønsted acids, to control the stereochemical outcome of the C-C bond formation. acs.orgacs.org For example, the cyclization of certain alkenyl aldehydes can yield six- and seven-membered ring homoallylic alcohols with excellent enantiomeric ratios (up to 98:2 e.r.). acs.org The principles of these asymmetric cyclizations can be adapted to synthesize specific chiral acyclic analogues of this compound.

The synthesis of specific diastereomers, such as (Z,4S)-hept-2-en-4-ol, demonstrates the precise control that can be achieved over both the alkene geometry and the stereochemistry of the chiral center. nih.gov Such stereo-defined molecules are invaluable for detailed stereochemical investigations.

Exploration of Bicyclic and Polycyclic Structures Incorporating the Heptenol Moiety

The carbon framework of heptenol can be utilized as a key structural element in the construction of more complex bicyclic and polycyclic systems. wikipedia.org These structures are characterized by having two or more rings that share atoms. libretexts.org Bicyclic compounds can be classified as fused, bridged, or spiro, depending on how the rings are joined. wikipedia.orgyoutube.com

Intramolecular reactions are a powerful tool for constructing such systems from linear precursors that contain the heptenol moiety. For instance, the intramolecular carbonyl-ene reaction, sometimes referred to as a Prins cyclization, is an effective method for forming cyclic structures. acs.orgacs.org In this type of reaction, an unsaturated aldehyde or ketone derived from a heptenol-like skeleton can cyclize to form a ring, creating a cyclic alcohol with an exocyclic double bond. acs.org This strategy has been successfully used to synthesize a variety of six- and seven-membered ring structures. acs.org

Further elaboration of these monocyclic products can lead to the formation of bicyclic systems. For example, a Simmons-Smith cyclopropanation of an unsaturated seven-membered cyclic alcohol can generate a bicyclic product. acs.org These synthetic strategies showcase the utility of the heptenol framework as a versatile building block for accessing complex molecular architectures, such as those found in natural products like camphor (B46023) and norbornane. wikipedia.org The nomenclature for these systems, such as bicyclo[2.2.1]heptane for norbornane, specifies the total number of atoms in the rings and the length of the bridges connecting the bridgehead carbons. wikipedia.orggoogleapis.com

Future Research Directions and Unaddressed Challenges

Development of Novel Stereoselective Catalytic Systems

A primary challenge in the synthesis of hept-2-en-4-ol and other chiral allylic alcohols lies in achieving high levels of stereoselectivity. While significant progress has been made, the development of novel catalytic systems that offer enhanced control over both enantioselectivity and diastereoselectivity remains a critical goal. Future research will likely focus on the design and application of new chiral ligands for transition metal catalysts, as well as the exploration of organocatalytic approaches.

Key areas of investigation include: